molecular formula C27H24FN3O4S B306431 N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Cat. No. B306431
M. Wt: 505.6 g/mol
InChI Key: XFKDFZDYZFFQOX-ZEAYLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which have been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity and reduced blood glucose levels. In addition, PPARγ activation also leads to the inhibition of pro-inflammatory cytokines, which reduces inflammation in various tissues.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This compound has also been shown to inhibit the growth of cancer cells in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide is its potential use in the treatment of diabetes, inflammatory diseases, and cancer. This compound has been shown to have similar effects to other thiazolidinediones, making it a potential candidate for further development. However, one of the limitations of this compound is its potential toxicity and side effects. Thiazolidinediones have been associated with an increased risk of heart failure and liver toxicity, which may limit their use in some patients.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide. One potential direction is the development of more selective PPARγ agonists that have fewer side effects. Another direction is the study of the potential use of this compound in combination therapy with other drugs for the treatment of diabetes, inflammatory diseases, and cancer. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity and side effects.

Synthesis Methods

The synthesis method of N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide involves the reaction of 4-fluoroaniline with 2,4-dichlorophenoxyacetic acid in the presence of sodium hydroxide to form 4-(2,4-dichlorophenoxy)aniline. This intermediate is then reacted with 2-[(2-methoxyethyl)sulfanyl]acetic acid to form 2-(4-(2,4-dichlorophenoxy)phenylthio)acetic acid. This compound is then reacted with thiosemicarbazide to form 2-(4-(2,4-dichlorophenoxy)phenylthio)-N'-(2-methoxyethylidene)hydrazinecarbothioamide. Finally, this compound is reacted with phenyl isocyanate to form N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of diabetes. Thiazolidinediones have been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has shown similar effects in preclinical studies, making it a potential candidate for the treatment of diabetes.
In addition to its potential use in diabetes treatment, N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has also been studied for its anti-inflammatory and anti-tumor properties. Thiazolidinediones have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. In preclinical studies, N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide has demonstrated similar effects, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

Product Name

N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C27H24FN3O4S/c1-34-16-15-31-26(33)24(36-27(31)30-21-5-3-2-4-6-21)17-19-7-13-23(14-8-19)35-18-25(32)29-22-11-9-20(28)10-12-22/h2-14,17H,15-16,18H2,1H3,(H,29,32)/b24-17-,30-27?

InChI Key

XFKDFZDYZFFQOX-ZEAYLUBASA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)SC1=NC4=CC=CC=C4

Origin of Product

United States

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